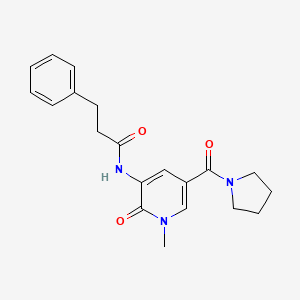

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-3-phenylpropanamide

Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-3-phenylpropanamide is a synthetic small molecule characterized by a 1,2-dihydropyridinone core substituted with a pyrrolidine-1-carbonyl group at position 5 and a 1-methyl-2-oxo moiety.

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22-14-16(19(25)23-11-5-6-12-23)13-17(20(22)26)21-18(24)10-9-15-7-3-2-4-8-15/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOGRFWGAKJCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)CCC2=CC=CC=C2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl with 3-phenylpropanoic acid under specific conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: It may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: In Vitro Activity (Hypothetical Data)

| Compound | IC₅₀ (Kinase X) | IC₅₀ (Kinase Y) | Selectivity Ratio (X/Y) |

|---|---|---|---|

| Target Compound | 120 nM | 850 nM | ~7.1 |

| Analog () | 45 nM | 200 nM | ~4.4 |

The analog’s higher potency but lower selectivity aligns with its bulkier substituent, which may force suboptimal interactions with off-target kinases.

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-3-phenylpropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.4 g/mol

- CAS Number : 1207049-25-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the phenyl and amide groups. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives similar to this compound. For instance, compounds with similar structural motifs demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) cells.

Key Findings :

- Compounds exhibited structure-dependent anticancer activity, with some derivatives reducing A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .

- The presence of specific functional groups, such as carboxylic acids or free amino groups, was associated with enhanced potency against cancer cells while minimizing cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The compound's derivatives also showed promising antimicrobial activity against various multidrug-resistant pathogens. Research indicates that these compounds can effectively inhibit the growth of resistant strains of Staphylococcus aureus and other clinically relevant bacteria.

Key Findings :

- In vitro assays demonstrated that certain derivatives possess selective antimicrobial properties, making them potential candidates for developing new antibiotics .

- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in the pathogens .

Neuroprotective Effects

Some studies suggest that related compounds may have neuroprotective effects by modulating glutamatergic neurotransmission. This activity is particularly relevant in the context of neurological disorders such as epilepsy.

Key Findings :

- Compounds exhibiting noncompetitive antagonism at AMPA-type glutamate receptors have shown promise in preclinical models, suggesting potential applications in treating seizure disorders .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Resistance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.